(4-Benzylpiperazin-1-yl)[3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone
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Overview
Description
(4-Benzylpiperazin-1-yl)[3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a fluorophenyl group, and an oxazolo-pyridine ring system. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)[3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the oxazolo-pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction.
Attachment of the benzylpiperazine moiety: This can be done through a reductive amination reaction using benzylamine and a suitable reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)[3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-Benzylpiperazin-1-yl)[3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for receptors or enzymes, providing insights into their function and regulation.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)[3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Benzylpiperazin-1-yl)[3-(4-chlorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
(4-Benzylpiperazin-1-yl)[3-(4-methylphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of (4-Benzylpiperazin-1-yl)[3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone lies in its specific combination of functional groups. The presence of the fluorophenyl group, in particular, may impart distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C25H23FN4O2 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[3-(4-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone |
InChI |
InChI=1S/C25H23FN4O2/c1-17-15-21(22-23(28-32-24(22)27-17)19-7-9-20(26)10-8-19)25(31)30-13-11-29(12-14-30)16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3 |
InChI Key |
PIHXSOHEPSUMRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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